(3-Hydroxy-4-propylphenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-4-propylphenyl)(phenyl)methanone is an organic compound with the molecular formula C16H16O2 It is a derivative of benzophenone, characterized by the presence of a hydroxy group at the 3-position and a propyl group at the 4-position on one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-4-propylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-hydroxy-4-propylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-4-propylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of (3-oxo-4-propylphenyl)(phenyl)methanone.
Reduction: Formation of (3-hydroxy-4-propylphenyl)(phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(3-Hydroxy-4-propylphenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Hydroxy-4-propylphenyl)(phenyl)methanone depends on its interaction with molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, affecting the binding affinity to various receptors. The propyl group can modulate the compound’s hydrophobicity, impacting its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxyphenyl)(phenyl)methanone: Lacks the propyl group, resulting in different physical and chemical properties.
(3-Methoxy-4-propylphenyl)(phenyl)methanone: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and biological activity.
(3-Hydroxy-4-methylphenyl)(phenyl)methanone: Has a methyl group instead of a propyl group, influencing its steric and electronic properties.
Uniqueness
(3-Hydroxy-4-propylphenyl)(phenyl)methanone is unique due to the presence of both a hydroxy group and a propyl group on the aromatic ring. This combination of functional groups imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
93433-87-5 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(3-hydroxy-4-propylphenyl)-phenylmethanone |
InChI |
InChI=1S/C16H16O2/c1-2-6-12-9-10-14(11-15(12)17)16(18)13-7-4-3-5-8-13/h3-5,7-11,17H,2,6H2,1H3 |
InChI Key |
IIJOWCQKRAXAGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.